11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate
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Overview
Description
11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate is a synthetic steroid compound with the molecular formula C23H34O5 and a molecular weight of 390.513 . This compound is part of the pregnane steroid family and is known for its various applications in scientific research and industry.
Preparation Methods
The synthesis of 11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate involves multiple steps, including the introduction of hydroxyl groups at specific positions on the steroid backbone. The synthetic route typically starts with a suitable pregnane derivative, followed by selective hydroxylation and acetylation reactions. Industrial production methods may involve the use of specific enzymes or catalysts to achieve high yields and purity .
Chemical Reactions Analysis
11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference material in analytical chemistry and as a starting material for the synthesis of other steroid derivatives.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biomarker for certain diseases.
Medicine: Research is conducted on its potential therapeutic applications, including its anti-inflammatory and immunosuppressive properties.
Mechanism of Action
The mechanism of action of 11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate can be compared with other similar compounds, such as:
11beta,21-Dihydroxy-5beta-pregnane-3,20-dione: This compound has a similar structure but differs in the position of the hydroxyl groups and the presence of a different functional group.
Pregn-4-ene-3,20-dione,11beta,17alpha,21-trihydroxy-,21 acetate: This compound has additional hydroxyl groups and a different molecular weight.
11-BETA,21-DIHYDROXY-3-OXOPREGN-4-EN-20-BETA-YL ACETATE: This compound has a similar backbone but differs in the oxidation state and functional groups.
The uniqueness of this compound lies in its specific hydroxylation pattern and acetylation, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H34O5 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[2-[(5S,8S,9S,10S,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14,16-19,21,26H,4-12H2,1-3H3/t14-,16-,17+,18+,19-,21+,22-,23-/m0/s1 |
InChI Key |
YTIFPFDLNLNNEY-GIINNFSQSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |
Origin of Product |
United States |
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